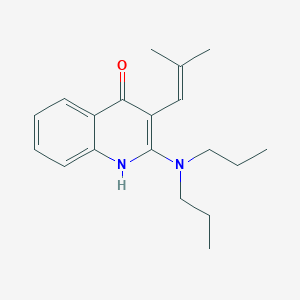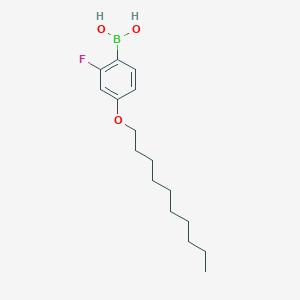
(4-(Decyloxy)-2-fluorophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Decyloxy)-2-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a decyloxy group and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Decyloxy)-2-fluorophenyl)boronic acid typically involves the following steps:
Formation of the Decyloxy Substituent: The decyloxy group can be introduced via an etherification reaction, where 4-hydroxy-2-fluorophenyl is reacted with decyl bromide in the presence of a base such as potassium carbonate.
Borylation: The resulting (4-(Decyloxy)-2-fluorophenyl) compound is then subjected to a borylation reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the aryl halide is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be essential to maximize yield and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Decyloxy)-2-fluorophenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products
Oxidation: Formation of (4-(Decyloxy)-2-fluorophenyl)phenol.
Reduction: Formation of (4-(Decyloxy)-2-fluorophenyl)borane or boronate ester.
Substitution: Formation of various biaryl compounds depending on the coupling partner.
Wissenschaftliche Forschungsanwendungen
(4-(Decyloxy)-2-fluorophenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (4-(Decyloxy)-2-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as:
Molecular Recognition: The boronic acid group can bind to diol-containing molecules, making it useful in sensing and separation technologies.
Catalysis: Acts as a Lewis acid catalyst in various organic reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the decyloxy and fluorine substituents, making it less hydrophobic and less sterically hindered.
(4-Methoxyphenyl)boronic Acid: Contains a methoxy group instead of a decyloxy group, resulting in different electronic and steric properties.
(4-Fluorophenyl)boronic Acid: Similar in structure but lacks the decyloxy group, affecting its solubility and reactivity.
Uniqueness
(4-(Decyloxy)-2-fluorophenyl)boronic acid is unique due to the presence of both the decyloxy and fluorine substituents
Eigenschaften
CAS-Nummer |
175425-95-3 |
|---|---|
Molekularformel |
C16H26BFO3 |
Molekulargewicht |
296.2 g/mol |
IUPAC-Name |
(4-decoxy-2-fluorophenyl)boronic acid |
InChI |
InChI=1S/C16H26BFO3/c1-2-3-4-5-6-7-8-9-12-21-14-10-11-15(17(19)20)16(18)13-14/h10-11,13,19-20H,2-9,12H2,1H3 |
InChI-Schlüssel |
LMHUJPLLLBRKMX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)OCCCCCCCCCC)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11834966.png)

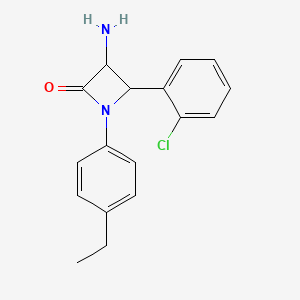
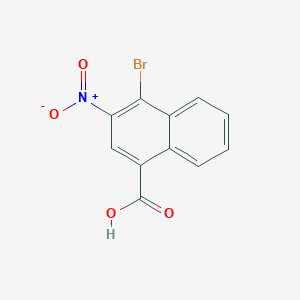
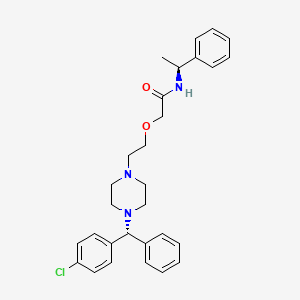
![4-Chloro-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11834998.png)
![5,7-Dibromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11835003.png)

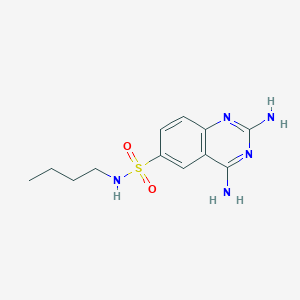
![Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-(2-propyn-1-yl)dodecyl]oxy]-](/img/structure/B11835054.png)

